molecular formula C13H10ClN3 B8328406 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine

1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B8328406
M. Wt: 243.69 g/mol
InChI Key: FNMDLLNQCUDMRG-UHFFFAOYSA-N
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Patent
US05478838

Procedure details

Phosphorus oxychloride (60 ml) and phosphorus pentachloride (20 mg) were added to 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine (13.8 g) and the mixture was refluxed under heating for 2 hours. After completion of the reaction, phosphorus oxychloride was distilled away under reduced pressure and the residue obtained was poured into ice water. The mixture was neutralized with 2N aqueous solution of sodium hydroxide and the resultant crystals were collected by filtration. After drying, the crystals were recrystallized from ethyl acetate-hexane to give 13.5 g of 1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Four
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH2:7]([N:14]1[C:18]2=[N:19][CH:20]=[CH:21][C:22](O)=[C:17]2[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+]>P(Cl)(Cl)(Cl)=O>[CH2:7]([N:14]1[C:18]2=[N:19][CH:20]=[CH:21][C:22]([Cl:2])=[C:17]2[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2O
Name
Quantity
60 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
the resultant crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the crystals were recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC=2C1=NC=CC2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 57679.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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